molecular formula C13H25N3O2 B1453274 N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053657-10-5

N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No. B1453274
M. Wt: 255.36 g/mol
InChI Key: LAVPQFBKGSGBMO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Tert-butyl esters, a group to which “N’-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester” belongs, are known to undergo various chemical reactions . For example, they can react with SOCl2 at room temperature to provide acid chlorides . They can also be deprotected using aqueous phosphoric acid .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • Research on similar compounds, like N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, has focused on their synthesis and crystal structure analysis. These studies provide insights into the molecular structure and potential chemical properties of related compounds (Zou Xia, 2001).

Biochemical Applications

  • A study on novel N-oxalyl derivatives of tebufenozide, which are structurally similar to the compound , evaluated their larvicidal activities. This suggests possible applications in pest control and biochemistry (Chunhui Mao et al., 2004).

Organic Chemistry and Synthesis

  • The preparation of 1H-Pyrazole-1-carboxylic Acid, 1, 1-Dimethylethyl Esters from C(α), N-Hydrazones of hydrazinecarboxylic acid, 1, 1-dimethylethyl ester, provides an example of complex organic synthesis processes that might be relevant for similar compounds (A. Church et al., 1996).

Pharmacological Research

  • Studies on compounds like N-tert-butyl-N,N'-diacylhydrazines, which share structural features with the compound , focus on their potential as nonsteroidal ecdysone agonists and pest regulators. This indicates potential pharmacological applications (Huan Wang et al., 2011).

properties

IUPAC Name

tert-butyl N-[(N-cyclopentyl-C-ethylcarbonimidoyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-5-11(14-10-8-6-7-9-10)15-16-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVPQFBKGSGBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC1CCCC1)NNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101159613
Record name 1,1-Dimethylethyl 2-[1-(cyclopentylimino)propyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester

CAS RN

1053657-10-5
Record name 1,1-Dimethylethyl 2-[1-(cyclopentylimino)propyl]hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053657-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-[1-(cyclopentylimino)propyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester

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